7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine: is a heterocyclic compound that features a trifluoromethyl group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of N-silyl-1-azaallyl anion with perfluoroalkylethylenes . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its trifluoromethyl group can enhance the biological activity and stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can improve the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a naphthyridine ring.
Trifluoromethylindole: Contains an indole ring with a trifluoromethyl group.
Trifluoromethylquinoline: Features a quinoline ring with a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-3-7-4-13-2-1-6(7)5-14-8/h3,5,13H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDAYNUUCYEUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NC=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703721 | |
Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765298-22-4 | |
Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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